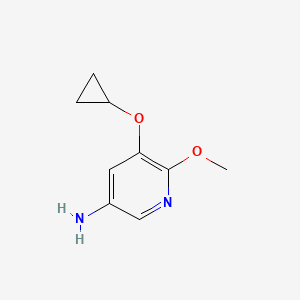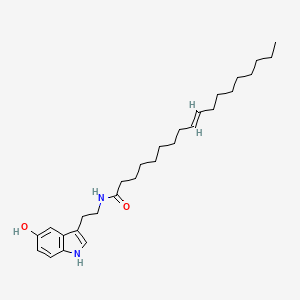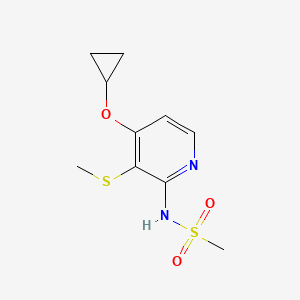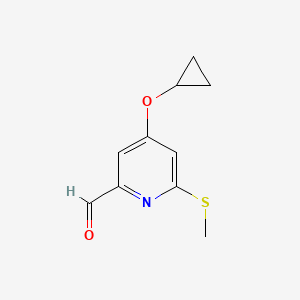
4-Cyclopropoxy-6-(methylthio)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfanyl group, and a pyridine ring with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-6-(methylsulfanyl)pyridine-2-carbaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carboxylic acid
Reduction: 4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-methanol
Substitution: Products vary based on the substituents introduced
Scientific Research Applications
4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s functional groups may interact with cellular receptors and signaling pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-(methylsulfanyl)pyridine-2-carbaldehyde
- 4-Methoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde
- 4-Cyclopropoxy-6-(ethylsulfanyl)pyridine-2-carbaldehyde
Uniqueness
4-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-methylsulfanylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2S/c1-14-10-5-9(13-8-2-3-8)4-7(6-12)11-10/h4-6,8H,2-3H2,1H3 |
InChI Key |
LFWKGULMDPBXJB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=N1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



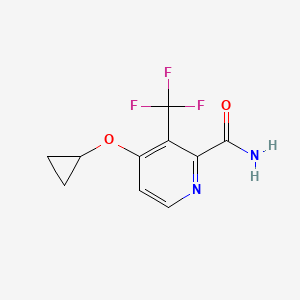
![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14806943.png)
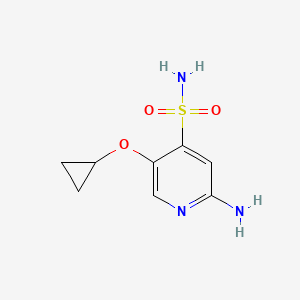

![Ethyl 4,5,6,7,8,9-hexahydro-1H-4,8-epiminocycloocta[c]pyrazole-6-carboxylate](/img/structure/B14806970.png)
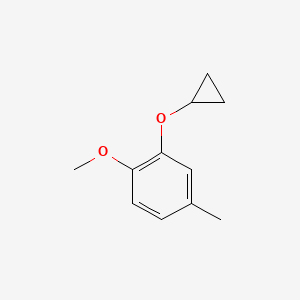


![2-Amino-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14806993.png)
